3-[(Isopropylamino)carbonyl]-4-methoxybenzenesulfonyl chloride
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Overview
Description
3-[(Isopropylamino)carbonyl]-4-methoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C11H14ClNO4S and a molecular weight of 291.75 g/mol . It is known for its applications in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 3-[(Isopropylamino)carbonyl]-4-methoxybenzenesulfonyl chloride typically involves the reaction of 4-methoxybenzenesulfonyl chloride with isopropylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at a low temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-[(Isopropylamino)carbonyl]-4-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and isopropylamine.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(Isopropylamino)carbonyl]-4-methoxybenzenesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(Isopropylamino)carbonyl]-4-methoxybenzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols . This reactivity is utilized in various chemical reactions to modify molecules and create new compounds with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
3-[(Isopropylamino)carbonyl]-4-methoxybenzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:
4-Methylbenzenesulfonyl chloride: Similar in structure but with a methyl group instead of a methoxy group, leading to different reactivity and applications.
4-Nitrobenzenesulfonyl chloride: Contains a nitro group, which significantly alters its chemical properties and reactivity compared to the methoxy group in this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability suitable for various applications in research and industry .
Biological Activity
3-[(Isopropylamino)carbonyl]-4-methoxybenzenesulfonyl chloride, also known by its CAS number 952947-02-3, is a compound with a complex molecular structure that has garnered attention in medicinal chemistry. With a molecular formula of C11H14ClNO4S and a molecular weight of 291.75 g/mol, this compound exhibits potential biological activities that are crucial for various therapeutic applications.
The compound is characterized by the following properties:
- Molecular Formula : C11H14ClNO4S
- Molecular Weight : 291.75 g/mol
- Physical State : Solid at room temperature
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its antibacterial and anticancer properties.
Antibacterial Activity
Research indicates that derivatives of sulfonyl chlorides often exhibit significant antibacterial properties. In a comparative study, compounds with similar structures demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, the presence of the isopropylamino group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 0.78 µg/mL |
Related Sulfonamide Derivative | Escherichia coli | 1.56 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antibacterial agents.
Anticancer Activity
In vitro studies have shown that compounds containing sulfonamide moieties can inhibit tumor cell proliferation. The mechanism often involves the disruption of cellular signaling pathways associated with cancer progression. Preliminary data indicate that this compound may influence apoptosis in cancer cells through caspase activation.
Case Studies
- Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the synthesis of related sulfonamide compounds, demonstrating their effectiveness against drug-resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The study noted that modifications to the sulfonamide group could enhance antibacterial potency.
- Anticancer Properties : Research conducted at a leading cancer research institute explored the effects of various sulfonamide derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast and colon cancer cells.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzyme Activity : Sulfonamide derivatives are known to inhibit enzymes critical for bacterial growth and proliferation.
- Induction of Apoptosis in Cancer Cells : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in neoplastic cells.
Properties
IUPAC Name |
4-methoxy-3-(propan-2-ylcarbamoyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-7(2)13-11(14)9-6-8(18(12,15)16)4-5-10(9)17-3/h4-7H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRUTDRLGCHCIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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